molecular formula C19H22N2O2 B5974245 4-benzyl-1-(3-nitrobenzyl)piperidine CAS No. 414886-04-7

4-benzyl-1-(3-nitrobenzyl)piperidine

Cat. No. B5974245
CAS RN: 414886-04-7
M. Wt: 310.4 g/mol
InChI Key: KNUMSOFBNCPLQD-UHFFFAOYSA-N
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Description

4-benzyl-1-(3-nitrobenzyl)piperidine is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It is a piperidine derivative that has been shown to have a range of biological activities, including anti-inflammatory and analgesic effects. In

Mechanism of Action

The precise mechanism of action of 4-benzyl-1-(3-nitrobenzyl)piperidine is not fully understood. However, it is thought to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. Additionally, it may act by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects:
In animal models, 4-benzyl-1-(3-nitrobenzyl)piperidine has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells in vitro. However, further research is needed to determine the precise biochemical and physiological effects of this compound in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-1-(3-nitrobenzyl)piperidine in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting that it may be useful in the treatment of pain and inflammation in humans. Additionally, it has been investigated for its potential as an anti-cancer agent. However, one limitation of using this compound in lab experiments is that its precise mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 4-benzyl-1-(3-nitrobenzyl)piperidine. One area of research could be to further investigate its potential as a therapeutic agent for the treatment of pain and inflammation in humans. Additionally, further research is needed to determine the precise mechanism of action of this compound. Another area of research could be to investigate its potential as an anti-cancer agent in vivo. Finally, researchers could explore the potential of this compound as a lead compound for the development of new therapeutic agents.

Synthesis Methods

The synthesis of 4-benzyl-1-(3-nitrobenzyl)piperidine involves the reaction of 3-nitrobenzyl chloride with benzylpiperidine in the presence of a base. This reaction results in the formation of the target compound as a white solid. The purity of the compound can be increased through recrystallization.

Scientific Research Applications

4-benzyl-1-(3-nitrobenzyl)piperidine has been studied for its potential as a therapeutic agent in a variety of biological systems. It has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting that it may be useful in the treatment of pain and inflammation in humans. Additionally, it has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-benzyl-1-[(3-nitrophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-21(23)19-8-4-7-18(14-19)15-20-11-9-17(10-12-20)13-16-5-2-1-3-6-16/h1-8,14,17H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUMSOFBNCPLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218129
Record name 1-[(3-Nitrophenyl)methyl]-4-(phenylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Benzyl-1-(3-nitrobenzyl)piperidine

CAS RN

414886-04-7
Record name 1-[(3-Nitrophenyl)methyl]-4-(phenylmethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414886-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Nitrophenyl)methyl]-4-(phenylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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